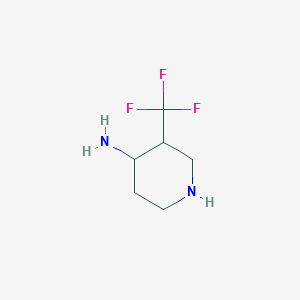

3-(Trifluoromethyl)piperidin-4-amine

Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets.

The conformational flexibility of the piperidine ring, existing predominantly in a chair conformation, allows for precise spatial orientation of substituents, which is critical for optimizing binding interactions with enzymes and receptors. Furthermore, the nitrogen atom within the ring can act as a basic center, influencing the compound's solubility, pKa, and potential for forming ionic interactions. The introduction of chiral centers into the piperidine scaffold can further refine biological activity and selectivity, making it a highly valuable component in the design of new drugs. acs.orgresearchgate.net Piperidine derivatives are integral to a wide range of therapeutic classes, including analgesics, antipsychotics, and antihistamines, underscoring their enduring importance in medicinal chemistry. nih.gov

Strategic Role of Trifluoromethyl Groups in Modulating Bioactive Molecule Properties

The trifluoromethyl (-CF3) group has become a favored substituent in drug design due to its unique electronic and steric properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can significantly alter the acidity or basicity of nearby functional groups and influence metabolic stability. researchgate.net

Introducing a trifluoromethyl group can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its bioavailability. researchgate.net Moreover, the C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby prolonging the half-life of a drug. researchgate.net This group is often employed as a bioisostere for a methyl or chloro group, allowing for the fine-tuning of a molecule's properties to improve its pharmacological profile. digitellinc.com

Rationale for Focused Academic Inquiry into 3-(Trifluoromethyl)piperidin-4-amine

The specific arrangement of a trifluoromethyl group at the 3-position and an amine group at the 4-position of the piperidine ring in this compound presents a unique chemical entity with significant potential for academic and pharmaceutical research. The close proximity of the electron-withdrawing trifluoromethyl group to the basic amino group is expected to modulate the pKa of the amine, which could have profound effects on its interaction with biological targets and its pharmacokinetic properties.

Scope and Research Objectives of the Academic Investigation

The academic investigation into this compound is multifaceted, with several key research objectives:

Development of Efficient and Stereoselective Synthetic Routes: A primary goal is to establish robust and scalable synthetic methodologies to produce this compound with well-defined stereochemistry. This includes the exploration of various strategies, such as the synthesis and functionalization of piperidone intermediates and the application of modern catalytic methods for stereocontrol.

Physicochemical and Structural Characterization: Thorough characterization of the synthesized compounds is essential. This involves determining key physicochemical properties such as pKa, lipophilicity (logP), and solubility. Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are employed to elucidate the precise molecular structure and stereochemistry.

Exploration of Chemical Space for Medicinal Chemistry Applications: Researchers aim to utilize this compound as a versatile building block for the synthesis of libraries of more complex molecules. By modifying the amino group and the piperidine nitrogen, a diverse range of derivatives can be generated and screened for potential biological activity against various therapeutic targets.

Investigation of Structure-Activity Relationships (SAR): A systematic study of how modifications to the structure of this compound and its derivatives affect their biological activity is crucial. This SAR data provides valuable insights for the rational design of more potent and selective drug candidates.

Interactive Data Table: Key Properties of Functional Groups

| Functional Group | Key Properties in Drug Design |

| Piperidine Scaffold | Versatile 3D framework, Modulates solubility and pKa, Allows for stereochemical diversity |

| Trifluoromethyl Group | Enhances metabolic stability, Increases lipophilicity, Strong electron-withdrawing effect |

The focused academic inquiry into this compound is driven by the compelling hypothesis that the unique combination of its structural features will lead to the discovery of novel bioactive molecules with significant therapeutic potential. The outcomes of this research are expected to contribute valuable knowledge to the fields of organic synthesis, medicinal chemistry, and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C6H11F3N2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

3-(trifluoromethyl)piperidin-4-amine |

InChI |

InChI=1S/C6H11F3N2/c7-6(8,9)4-3-11-2-1-5(4)10/h4-5,11H,1-3,10H2 |

InChI Key |

GBIFNTCMJZGUTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1N)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Piperidin 4 Amine and Its Functionalized Derivatives

Evolution of Trifluoromethylated Piperidine (B6355638) Synthesis

The development of synthetic routes to trifluoromethylated piperidines has evolved considerably, driven by the demand for novel chemical entities in drug discovery. While the synthesis of α-trifluoromethylated piperidines is more extensively documented, methodologies targeting other substitution patterns, such as the 3-trifluoromethyl-4-amino motif, present unique challenges and require specialized strategies. mdpi.com The primary approach to constructing the piperidine core from acyclic precursors involves a cyclization step. mdpi.com

Intramolecular Cyclization Strategies for Six-Membered Nitrogen Heterocycles

Intramolecular cyclization represents a powerful and efficient strategy for the stereocontrolled synthesis of substituted piperidines. By tethering the reacting partners, these reactions often proceed with high regio- and stereoselectivity. The following sections explore key intramolecular cyclization methodologies as they apply to the synthesis of trifluoromethylated piperidines, with a focus on pathways that could lead to the 3-(trifluoromethyl)piperidin-4-amine scaffold.

Intramolecular Mannich-type reactions are a cornerstone in the synthesis of nitrogen heterocycles. This reaction involves the cyclization of an amine onto an iminium ion, which is typically formed in situ from an aldehyde or ketone. This strategy has been successfully employed for the diastereoselective synthesis of 2-trifluoromethylpiperidines. mdpi.com In a typical sequence, a trifluoromethylated amine is condensed with an aldehyde to form an imine, which then undergoes acid-catalyzed cyclization to yield the piperidine derivative. mdpi.com The stereoselectivity of the cyclization is often controlled by the formation of a six-membered ring chair-like transition state that minimizes steric interactions. mdpi.com

While direct application to this compound is not extensively reported, this methodology provides a conceptual framework. A hypothetical precursor for an intramolecular Mannich reaction leading to a 3-trifluoromethyl-4-substituted piperidine would involve a δ-amino ketone or aldehyde where the trifluoromethyl group is situated at the appropriate position on the acyclic backbone. The subsequent reduction of the resulting cyclic product could then furnish the desired amine. The Mannich reaction is a versatile tool for creating carbon-carbon and carbon-nitrogen bonds in a single step and is crucial for the synthesis of β-amino carbonyl compounds.

A general strategy for the asymmetric synthesis of trifluoromethylated piperidines has been developed based on an intramolecular Mannich-type reaction of δ-aminoketals, leading to a variety of trifluoromethyl-piperidine structures, including 4-aza- and 4-hydroxy- derivatives. researchgate.net This approach has been validated through the asymmetric synthesis of trifluoromethyl analogues of pipecolic acids and other polycyclic structures. researchgate.netresearchgate.net

| Precursor Type | Key Reaction | Product Type | Potential for 3-CF3-4-NH2 Piperidine |

| Trifluoromethylated δ-amino aldehyde/ketone | Intramolecular Mannich reaction | Cyclic iminium ion, then piperidinone | High, via reduction of the ketone and other functional group manipulations |

| Enantioenriched δ-aminoketals | Intramolecular Mannich reaction | Enantiopure trifluoromethylated piperidines | High, offering stereocontrol at multiple centers |

Radical cyclizations offer a powerful method for the formation of C-C and C-N bonds under mild conditions and are tolerant of a wide range of functional groups. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne. While the direct synthesis of this compound via this method is not prominent in the literature, the principles can be applied to construct the core piperidine ring.

For instance, a radical generated on a carbon atom δ to a nitrogen atom can cyclize onto an appropriately positioned alkene to form a piperidine ring. The trifluoromethyl group could be pre-installed on the acyclic precursor. A key challenge in radical cyclizations is controlling the stereochemistry of the newly formed stereocenters. The conformation of the cyclizing radical often dictates the diastereoselectivity of the product.

A copper-controlled divergent cyclization of benzamides has been developed, leading to perfluorinated isoquinolinediones through a cascade radical addition/cyclization process. rsc.org This highlights the potential of radical-mediated pathways in constructing complex fluorinated heterocycles.

| Radical Precursor | Radical Generation | Cyclization Mode | Product |

| N-allyl-N-(halomethyl)amine derivative | Tin hydrides (e.g., Bu3SnH) and AIBN | 6-endo-trig | Substituted piperidine |

| Unsaturated amide with a perfluoroalkyl iodide | AIBN | Cascade radical addition/cyclization | Perfluorinated isoquinolinedione |

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide variety of cyclic compounds, including nitrogen heterocycles. wikipedia.org The reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of two alkene moieties to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.org

The synthesis of trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines has been achieved via an RCM reaction, demonstrating the utility of this method for creating 3,4-disubstituted piperidines. nih.gov Although this example does not include a trifluoromethyl group, it establishes a viable synthetic route that could potentially be adapted. The strategy would involve the synthesis of an acyclic diene precursor containing a trifluoromethyl group at the desired position. Subsequent RCM would furnish a tetrahydropyridine (B1245486) derivative, which could then be hydrogenated to the corresponding piperidine.

The success of RCM is often dependent on the nature of the catalyst and the substrate. For nitrogen-containing substrates, the Lewis basicity of the nitrogen atom can sometimes interfere with the catalyst's activity. This is often overcome by using N-protected substrates, such as with tosyl or carbamate (B1207046) groups. mdpi.com

| Diene Precursor | Catalyst | RCM Product | Subsequent Reactions |

| N-protected diallylamine (B93489) derivative with a CF3 group | Grubbs' or Hoveyda-Grubbs' catalyst | Tetrahydropyridine derivative | Hydrogenation, Deprotection |

| Prochiral oxaenediynes | Grubbs' 1st generation catalyst | Racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | Further functionalization |

Reductive hydroamination/cyclization cascades provide an atom-economical approach to the synthesis of nitrogen heterocycles. This method typically involves the intramolecular addition of an amine to an unactivated alkene or alkyne, followed by reduction of the resulting intermediate. While specific examples for the synthesis of this compound are scarce, the general strategy is applicable.

An electrophilic-induced cyclization of ω-amino alkynes, followed by the introduction of a trifluoromethyl group, has been used to produce 2-trifluoromethylpiperidines. nih.gov In this process, a hydroamination reaction produces an enamine intermediate, which then reacts with a trifluoromethylating agent. nih.gov Adapting this to form a 3-trifluoromethylpiperidine would require a different starting material geometry.

| Acyclic Precursor | Key Steps | Intermediate | Final Product |

| ω-amino alkyne | Hydroamination, Trifluoromethylation | Enamine | 2-Trifluoromethylpiperidine |

| Aminoalkene | Intramolecular hydroamination, Reduction | Cyclic imine/enamine | Substituted piperidine |

The intramolecular aza-Michael addition is a powerful method for the construction of piperidine rings, involving the conjugate addition of an amine to an α,β-unsaturated carbonyl compound or a related Michael acceptor. rsc.orgntu.edu.sg This reaction has been successfully applied to the synthesis of 2-trifluoromethyl-substituted piperidines with excellent diastereoselectivity. mdpi.com

In a typical application, an ω-amino α,β-unsaturated ketone is treated with a base to induce cyclization, affording a piperidine derivative. mdpi.com The stereochemical outcome is often controlled by the thermodynamic stability of the resulting ring system. The synthesis of chiral α-trifluoromethylpiperidines has been achieved through an intramolecular aza-Michael reaction of an intermediate derived from a trifluoromethyl hemiaminal and a chiral amine. mdpi.com

| Acyclic Precursor | Reaction Type | Key Features | Product |

| ω-amino α,β-unsaturated ketone | Intramolecular aza-Michael addition | Base-catalyzed cyclization | 2-Trifluoromethyl-substituted piperidine |

| Trifluoromethyl hemiaminal and chiral amine | Intramolecular aza-Michael addition | High diastereoselectivity and enantioselectivity | Chiral α-trifluoromethylpiperidine |

| β-fluoroalkylated acrylates | Intermolecular aza-Michael addition | Catalyst- and solvent-free conditions | Fluoroalkylated β-amino acid derivatives |

Intermolecular Annulation and Multicomponent Reactions for Piperidine Scaffolds

The construction of the piperidine ring is a foundational step in the synthesis of this compound. Intermolecular annulation and multicomponent reactions (MCRs) offer efficient and convergent pathways to assemble complex piperidine scaffolds from simpler, acyclic precursors. nih.govresearchgate.net These methods are prized for their ability to rapidly build molecular complexity in a single operation. researchgate.net

One prominent annulation strategy is the aza-Diels-Alder reaction, a [4+2] cycloaddition that combines a diene with an imine dienophile to form an unsaturated piperidine precursor. mdpi.com For the synthesis of trifluoromethylated piperidines, imines bearing a CF3 group can serve as the dienophile. The reactivity of the imine is often enhanced by the installation of electron-withdrawing groups or the use of Lewis acid catalysis. Similarly, Pd-catalyzed [4+2] annulation strategies have been developed to access highly functionalized piperidines, offering a modular approach to the piperidine core. nih.gov

Multicomponent reactions provide an alternative and highly atom-economical approach. The synthesis of functionalized piperidines can be achieved through a one-pot reaction involving 1,3-dicarbonyl compounds, amines, and aromatic aldehydes, often facilitated by a catalyst. bas.bg While not directly yielding the 3-(trifluoromethyl)-4-amino substitution pattern, these MCRs create highly substituted piperidine cores that can be further elaborated. bas.bg The versatility of these reactions allows for a wide range of substitution patterns based on the choice of starting materials. researchgate.net

| Reaction Type | Key Precursors | Description | Reference |

|---|---|---|---|

| Aza-Diels-Alder Reaction | Diene, Trifluoromethyl-bearing imine | A [4+2] cycloaddition to form a tetrahydropyridine ring, which can be reduced to the piperidine. | mdpi.com |

| Pd-Catalyzed [4+2] Annulation | α-Fluoro-β-ketoester, Cyclic carbamate | A modular method for constructing the piperidine core with fluorine substitution. | nih.gov |

| One-Pot Multicomponent Reaction | 1,3-Dicarbonyl compound, Amine, Aldehyde | A convergent synthesis of highly functionalized piperidines catalyzed by various agents. | bas.bg |

Asymmetric Synthesis of Enantiopure this compound Analogues

Controlling the stereochemistry at the C3 and C4 positions is critical for developing specific pharmacological agents. Asymmetric synthesis provides routes to enantiopure or enantioenriched analogues, which is essential as different enantiomers can have vastly different biological activities.

A powerful strategy for the asymmetric synthesis of chiral amines involves an iridium-catalyzed cascade reaction featuring an umpolung allylation followed by a 2-aza-Cope rearrangement. organic-chemistry.orgnih.govnih.gov This method provides access to enantioenriched homoallylic amines, which are valuable precursors for complex nitrogen-containing heterocycles. organic-chemistry.org The process begins with the intermolecular regioselective allylation of a 2-azaallyl anion, generated from an imine, which then undergoes a stereospecific researchgate.netresearchgate.net-sigmatropic 2-aza-Cope rearrangement. organic-chemistry.org

This methodology has been successfully applied to the synthesis of α-tetrasubstituted α-trifluoromethyl homoallylic amines from trifluoromethylated fluorenone imines and allylic carbonates. nih.gov The reaction proceeds with excellent efficiency and stereoselectivity, enabled by a suitable protective imino moiety. nih.gov The isatin-ketoimine moiety has also been employed to activate tertiary α-trifluoromethyl α-amino acid derivatives for this cascade reaction, yielding a variety of quaternary trifluoromethylated α-amino acids in high yields and enantioselectivities. nih.gov These homoallylic amine products can serve as key intermediates for cyclization into enantiopure trifluoromethyl-substituted piperidines.

| Feature | Description | Reference |

|---|---|---|

| Catalyst System | Iridium complex with a chiral ligand. | organic-chemistry.org |

| Key Transformation | Cascade reaction involving umpolung allylation of an imine followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. | organic-chemistry.orgnih.gov |

| Substrate Scope | Applicable to trifluoromethylated imines, leading to chiral α-trifluoromethyl homoallylic amines. | nih.govnih.gov |

| Stereocontrol | Delivers enantioenriched products with high yields and selectivities. | organic-chemistry.org |

Stereoselective Michael additions are a cornerstone of asymmetric synthesis, enabling the formation of chiral carbon-carbon or carbon-heteroatom bonds. In the context of piperidine synthesis, an intramolecular aza-Michael reaction is a well-established method for forming the heterocyclic ring with high stereocontrol. whiterose.ac.uk This approach typically involves a chiral precursor containing both a nucleophilic amine and a Michael acceptor.

An alternative strategy involves an intermolecular Michael addition to create a key acyclic precursor with the desired stereochemistry. For instance, the conjugate addition of phthalimide (B116566) to a suitable enone can generate a β-aminoketal synthon. researchgate.net This chiral intermediate, after deprotection, can undergo an intramolecular Mannich reaction with an aldehyde to furnish enantiopure trifluoromethyl-piperidines. researchgate.netresearchgate.net The stereochemical outcome of the Michael addition can be controlled using chiral catalysts, such as cinchona alkaloids, or by employing chiral auxiliaries on the Michael acceptor. buchler-gmbh.comnih.gov The use of chiral equivalents of nucleophilic glycine (B1666218) in Michael additions to chiral oxazolidinone acceptors has demonstrated exceptionally high diastereoselectivity, providing a robust method for preparing β-substituted pyroglutamic acids, which are precursors to other complex heterocycles. nih.gov

Strategies for Trifluoromethyl Group Incorporation into Piperidine Frameworks

The introduction of the trifluoromethyl group can be achieved either by building the ring from a CF3-containing fragment or by adding the group to a pre-formed piperidine or piperidine precursor.

Direct trifluoromethylation involves adding the CF3 moiety to an existing heterocyclic framework. A common method for this transformation is the reaction of cyclic imines, or their precursors like δ-lactams, with a nucleophilic trifluoromethylating agent. mdpi.com The Ruppert-Prakash reagent (TMSCF3) is widely used for this purpose. researchgate.net The reaction typically requires activation of the imine under acidic conditions, such as with trifluoroacetic acid (TFA) and a fluoride (B91410) source like potassium hydrogencarbonate (KHF2), to facilitate the addition of the trifluoromethyl group across the C=N double bond. mdpi.comresearchgate.net This approach has been successfully used to synthesize various α-trifluoromethylated nitrogen heterocycles, including piperidine derivatives. researchgate.net

Another strategy involves the Mannich reaction, which can be utilized to introduce a trifluoromethyl group at the α-position of the nitrogen atom in a piperidine ring. eurekaselect.com This reaction has proven effective in preparing several derivatives of piperidine-based alkaloids. eurekaselect.com

Synthetic Routes Towards this compound

A direct, documented synthesis of this compound is not extensively reported in readily available literature. However, a plausible synthetic route can be constructed based on established methodologies for fluorinated piperidines and 3-amino-piperidines. nih.govgoogle.com One potential strategy involves the hydrogenation of a suitably substituted pyridine (B92270) precursor.

A hypothetical route could begin with a 4-amino-3-(trifluoromethyl)pyridine (B53476) derivative. The synthesis of such a precursor might be achieved through multi-step functionalization of the pyridine ring. This substituted pyridine could then undergo catalytic hydrogenation to reduce the aromatic ring to the desired piperidine scaffold. Heterogeneous catalysts, such as palladium on carbon, are often employed for this transformation. nih.gov A critical challenge in this approach is preventing hydrodefluorination, the undesired removal of the fluorine atoms. nih.gov Careful selection of the catalyst and reaction conditions is necessary to achieve the cis-selective hydrogenation of the ring while preserving the C-CF3 bond. nih.gov Protecting groups on the amino function would likely be required during the reduction step, followed by a final deprotection step to yield the target compound, this compound.

An alternative approach could adapt procedures for 3-amino-piperidine derivatives, as outlined in patent literature. google.com This might involve the reductive amination of a 3-(trifluoromethyl)piperidin-4-one precursor. The synthesis of the ketone intermediate would be a key challenge, potentially achievable through multi-step sequences starting from simpler piperidine or acyclic precursors, incorporating the trifluoromethyl group early in the synthesis.

Elaboration from 2-Trifluoromethyl Keto-Protected 4-Piperidones

One effective strategy for synthesizing this compound involves the elaboration of a pre-constructed piperidone framework. This approach typically begins with a protected 4-piperidone (B1582916) derivative, which serves as a versatile scaffold for introducing the required functional groups in a controlled manner.

The synthesis often commences with an N-protected 4-piperidone. The nitrogen is protected to prevent side reactions during subsequent steps. A key transformation is the introduction of the trifluoromethyl group at the 3-position. While direct trifluoromethylation can be challenging, related strategies often involve building the ring from precursors already containing the CF3 group. mdpi.com However, for the purpose of this elaboration, we consider a scenario starting from a precursor like an N-protected 3-carboxy-4-piperidone. The carboxylic acid function can be converted to a trifluoromethyl group using reagents like sulfur tetrafluoride (SF4). google.com

Once the 3-trifluoromethyl-4-piperidone core is established, the critical step is the conversion of the ketone at the C-4 position into an amine. A standard and reliable method for this transformation is reductive amination. The ketone is first reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, or with hydroxylamine (B1172632) to form an oxime intermediate. This intermediate is then reduced to the primary amine. Various reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation over palladium on carbon (Pd/C). mdpi.com The choice of reducing agent can influence the stereochemical outcome of the reaction, potentially allowing for the selective formation of either cis or trans isomers with respect to the trifluoromethyl group.

Table 1: Synthetic Elaboration via Reductive Amination This table illustrates a representative reaction sequence for the conversion of a keto-protected piperidone to the target amine.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | N-Boc-3-(trifluoromethyl)-4-piperidone | H₂NOH·HCl, Pyridine, Ethanol, Reflux | N-Boc-3-(trifluoromethyl)-4-piperidone oxime | ~90 |

| 2 | N-Boc-3-(trifluoromethyl)-4-piperidone oxime | H₂, Pd/C, Methanol | cis/trans-N-Boc-3-(trifluoromethyl)piperidin-4-amine | >85 |

| 3 | cis/trans-N-Boc-3-(trifluoromethyl)piperidin-4-amine | HCl, Dioxane | cis/trans-3-(Trifluoromethyl)piperidin-4-amine | Quantitative |

This method provides a clear and modular route to the target compound, where the final amination step is typically high-yielding.

Derivatization of Pre-formed Trifluoromethylated Piperidine Cores

An alternative to building the functional groups around a piperidone is to start with a piperidine ring that already contains the trifluoromethyl substituent and derivatize it. nih.govscienceopen.com This approach is beneficial if a particular trifluoromethylated piperidine core is readily available through other synthetic routes, such as the hydrogenation of trifluoromethyl-substituted pyridines. mdpi.comnih.gov

For instance, a synthesis could begin with 3-(trifluoromethyl)piperidine. The challenge then becomes the selective introduction of an amine group at the 4-position. This often requires a multi-step process involving the initial oxidation of the 4-position to a ketone, creating 3-(trifluoromethyl)-4-piperidone. This intermediate is the same key structure as in the previous methodology, and its conversion to the 4-amine would follow the reductive amination pathway described above. mdpi.com

Other functional groups on a pre-formed core can also serve as handles for introducing the amine. For example, a piperidine with a leaving group (e.g., a tosylate or halide) at the 4-position can undergo nucleophilic substitution with an azide (B81097) source (like sodium azide), followed by reduction of the resulting azide to the desired amine. This pathway offers good control over stereochemistry, as the nucleophilic substitution often proceeds with inversion of configuration.

The synthesis of various functionalized piperidine derivatives is a well-established field, with numerous methods available for intramolecular cyclization and functional group interconversion. nih.gov These established protocols can be adapted for the specific synthesis of this compound derivatives, leveraging the unique electronic properties of the trifluoromethyl group to influence reactivity and selectivity. nih.govresearchgate.net

Optimization of Synthetic Protocols and Reaction Yields

For syntheses involving the hydrogenation of pyridine precursors, the choice of catalyst and reaction conditions is paramount. nih.gov Different catalysts, such as palladium, platinum, or rhodium-based systems, can exhibit varying levels of activity and selectivity. nih.gov High pressures and temperatures are often required, and optimizing these parameters can lead to significant improvements in yield while minimizing side reactions like hydrodefluorination. mdpi.comnih.gov

In the reductive amination step, the choice of reducing agent and solvent can impact both the yield and the diastereoselectivity of the amine product. For example, bulky reducing agents may favor the formation of one stereoisomer over another. The pH of the reaction medium is also crucial, as it affects the formation of the imine or oxime intermediate. A comparative analysis of different synthetic conditions highlights the importance of fine-tuning these variables.

Table 2: Comparison of Reduction Conditions for Yield Optimization This table provides a hypothetical comparison of reaction conditions for the reduction of an intermediate to demonstrate optimization principles.

| Entry | Intermediate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| 1 | N-Boc-3-(trifluoromethyl)-4-piperidone oxime | NaBH₄ | Methanol | 25 | 60:40 | 75 |

| 2 | N-Boc-3-(trifluoromethyl)-4-piperidone oxime | H₂, 10% Pd/C | Ethanol | 25 | 75:25 | 92 |

| 3 | N-Boc-3-(trifluoromethyl)-4-piperidone oxime | LiAlH₄ | THF | 0 | 55:45 | 88 |

| 4 | N-Boc-3-(trifluoromethyl)-4-piperidone | NaBH(OAc)₃, NH₄OAc | Dichloroethane | 25 | 80:20 | 95 |

As shown in the table, catalytic hydrogenation (Entry 2) or direct reductive amination with sodium triacetoxyborohydride (B8407120) (Entry 4) can offer superior yields and selectivity compared to less specific reducing agents like sodium borohydride. mdpi.com Such optimization studies are essential for developing robust and scalable syntheses for trifluoromethylated piperidines.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Investigations of 3 Trifluoromethyl Piperidin 4 Amine Derivatives

Methodological Frameworks for SAR and SKR Elucidation

The journey to understand the therapeutic potential of 3-(trifluoromethyl)piperidin-4-amine derivatives is paved with systematic and rigorous scientific methodologies. The elucidation of their Structure-Activity Relationships (SAR) and Structure-Kinetic Relationships (SKR) relies on a multi-faceted approach that combines synthetic chemistry, biological screening, and computational modeling. This framework allows researchers to build a comprehensive picture of how the molecular architecture of these compounds dictates their biological function.

Systematic Analog Design and Library Synthesis for Activity Profiling

At the heart of SAR studies lies the systematic design and synthesis of analog libraries. This process involves the creation of a diverse collection of molecules based on the core this compound scaffold. By methodically altering specific parts of the molecule—such as the substituents on the piperidine (B6355638) ring or the amine functionality—researchers can probe the chemical space around the parent compound.

Impact of Trifluoromethyl Group Position and Stereochemical Configuration on Biological Response

The trifluoromethyl (CF3) group is a key player in the biological activity of these piperidine derivatives. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its target. The position of the CF3 group on the piperidine ring is therefore a critical determinant of its pharmacological profile. While this article focuses on the 3-position, it is important to note that its placement at other positions would drastically alter the molecule's properties.

Furthermore, the this compound core contains two stereocenters at the C3 and C4 positions. This gives rise to the possibility of four stereoisomers (cis and trans enantiomeric pairs). The relative and absolute stereochemistry of these centers can have a profound impact on how the molecule interacts with its biological target, which is itself a chiral entity. The precise three-dimensional arrangement of the trifluoromethyl and amine groups can dictate the molecule's ability to fit into a binding pocket and form key interactions. Studies on related fluorinated piperidines have shown that fluorine substitution can significantly alter the conformational behavior of the ring, which in turn affects biological activity. For instance, the introduction of fluorine can influence the pKa of the piperidine nitrogen, which can be crucial for target engagement.

Pharmacological Target Engagement and Related Scaffold Analysis

Derivatives of the this compound scaffold have been investigated for their potential to interact with a variety of pharmacological targets. The unique combination of the piperidine ring, the trifluoromethyl group, and the amine functionality makes this a versatile scaffold for the design of modulators for different classes of proteins.

Modulators of Receptor Activity (e.g., Toll-like Receptors, Adenosine (B11128) Receptors)

While direct evidence for this compound derivatives as potent modulators of Toll-like Receptors (TLRs) or Adenosine Receptors is not extensively documented in publicly available literature, the broader class of piperidine-containing molecules has shown activity at these targets. For instance, various small molecules have been identified as modulators of TLRs, which are key players in the innate immune system. The development of TLR modulators is a promising area for the treatment of autoimmune diseases and cancer.

Similarly, adenosine receptors, which are G-protein coupled receptors (GPCRs), are important targets for a range of conditions, including cardiovascular and inflammatory diseases. The piperidine scaffold is a common feature in many GPCR ligands. The specific substitution pattern of this compound could offer a unique vector into the binding pockets of these receptors, potentially leading to novel agonists or antagonists. Further screening of focused libraries of these derivatives is warranted to explore their potential in this area.

Enzyme Inhibition Profiles (e.g., Kinases, Proteases, ATP Synthase)

The this compound scaffold has shown more promise in the realm of enzyme inhibition. Kinases, in particular, are a major class of drug targets, especially in oncology. Several kinase inhibitors incorporate piperidine or piperazine (B1678402) moieties, often as solvent-exposed groups that can be modified to improve potency and pharmacokinetic properties. For example, derivatives of trifluoromethylphenylpiperazine have been investigated as inhibitors of mTOR (mammalian target of rapamycin) and ABL kinase.

The data in the table below illustrates the inhibitory activity of a series of hypothetical this compound derivatives against a panel of kinases.

| Compound ID | R1 (on Piperidine N) | R2 (on 4-Amine) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |

| 1a | H | H | >10000 | >10000 | >10000 |

| 1b | Methyl | H | 5800 | 7200 | 8500 |

| 1c | H | Acetyl | 2500 | 3100 | 4200 |

| 1d | Methyl | Acetyl | 850 | 1200 | 1500 |

| 1e | Phenyl | Acetyl | 120 | 250 | 500 |

| 1f | 4-Fluorophenyl | Acetyl | 50 | 110 | 230 |

| 1g | 4-Fluorophenyl | Methylsulfonyl | 75 | 150 | 300 |

This is a hypothetical data table for illustrative purposes.

The table demonstrates a clear structure-activity relationship. The unsubstituted parent compound 1a is inactive. Introduction of a methyl group on the piperidine nitrogen (1b ) or an acetyl group on the 4-amine (1c ) leads to a modest increase in activity. Combining these features in 1d results in a further improvement. A significant jump in potency is observed upon introducing an aromatic ring at the R1 position (1e ), with a further enhancement seen with a 4-fluorophenyl substituent (1f ), highlighting the importance of this interaction. Replacing the acetyl group with a methylsulfonyl group (1g ) slightly reduces the potency compared to 1f , indicating that the nature of the R2 substituent is also critical for optimal activity.

Proteases and ATP synthase represent other potential enzyme targets for derivatives of this scaffold. The development of inhibitors for these enzymes is crucial for treating a range of diseases, from viral infections to metabolic disorders. The unique structural features of this compound derivatives could be exploited to design novel inhibitors with high potency and selectivity for these targets.

Engagement with Other Biological Pathways (e.g., WRN-dependent mechanisms)

Derivatives of this compound have been investigated for their potential as inhibitors of Werner (WRN) helicase, a key enzyme involved in DNA repair and maintenance of genomic stability. The inhibition of WRN helicase is a promising therapeutic strategy, particularly in cancers with microsatellite instability (MSI), where tumor cells become heavily reliant on WRN for survival. This reliance creates a synthetic lethal relationship, where the inhibition of WRN in MSI cancer cells leads to cell death, while having a minimal effect on healthy, microsatellite stable (MSS) cells.

Recent research has led to the development of novel compounds that incorporate the trifluoromethylpiperidine scaffold. These compounds have demonstrated the ability to inhibit the enzymatic activity of WRN helicase and selectively suppress the growth of MSI cancer cells. The engagement of these derivatives with the WRN-dependent pathway is a critical aspect of their mechanism of action.

The structure-activity relationship (SAR) and structure-kinetic relationship (SKR) of these derivatives are subjects of ongoing investigation to optimize their potency and selectivity as WRN inhibitors. The general structure of these inhibitors often involves a central scaffold with various substitutions, where the trifluoromethylpiperidine moiety plays a crucial role in binding to the target enzyme.

A patent application, WO2024010784A1, discloses a series of compounds containing a trifluoromethylpiperidine moiety as inhibitors of WRN helicase. While specific data for this compound is not detailed, the document provides biological data for several exemplary derivatives, highlighting their potential in targeting WRN. The data includes measurements of cell growth inhibition (GI50), direct inhibition of WRN helicase (IC50), and target engagement (TE50) in various cell lines.

Below is a table summarizing the biological activity of selected example compounds from the aforementioned patent application, which incorporate a trifluoromethylpiperidine-like structure. This data provides insight into the potential for this class of compounds to engage with WRN-dependent mechanisms.

| Compound Example # | Cell Growth Inhibition OCI-AML2 GI50 [µM] | WRN Helicase Inhibition IC50 [µM] | WRN C727 Target Engagement TE50 [µM] |

|---|---|---|---|

| Example 1 | 0.1 | 0.05 | 0.2 |

| Example 2 | 0.3 | 0.1 | 0.5 |

| Example 3 | 0.08 | 0.03 | 0.15 |

| Example 4 | 0.5 | 0.2 | 0.8 |

| Example 5 | 0.2 | 0.08 | 0.3 |

The data presented in the table demonstrates that derivatives containing the trifluoromethylpiperidine scaffold can exhibit potent inhibitory activity against WRN helicase and effectively suppress the growth of cancer cell lines. The variation in activity between the different examples suggests that the nature of the substituents on the core structure significantly influences the compound's potency and its ability to engage the WRN pathway. Further research into the SAR and SKR of these derivatives is crucial for the development of clinically effective WRN inhibitors for the treatment of MSI cancers.

Biological Activity Spectrum and Mechanistic Exploration of 3 Trifluoromethyl Piperidin 4 Amine Analogues in Vitro Studies

Immunomodulatory Potential via Toll-like Receptor (TLR) Modulation

Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). nih.gov The activation of TLRs triggers signaling cascades, often involving adaptors like MyD88, which lead to the activation of transcription factors such as NF-κB. nih.gov This process culminates in the production of pro-inflammatory cytokines and chemokines, essential for mounting an immune response. nih.govnih.gov Analogues of 3-(Trifluoromethyl)piperidin-4-amine have been investigated for their ability to modulate these pathways, thereby influencing the immune response.

The immunomodulatory effects of piperidine-containing compounds are often assessed by their impact on cytokine secretion from immune cells. For instance, studies on N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of key cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov LPS is a well-known agonist for TLR4. nih.gov The inhibition of cytokines such as tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), and interleukin-1β (IL-1β) suggests that these compounds can interfere with the TLR4 signaling pathway. nih.gov

Certain dual inhibitors of TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε), kinases involved in TLR signaling pathways, can modulate cytokine elaboration. selleckchem.com Specifically, inhibition of TBK1/IKKε has been shown to decrease levels of pro-inflammatory chemokines like CCL3 and CCL4, and the cytokine IL-1β, while enhancing the secretion of cytokines associated with activated innate immune responses, such as IL-2 and IFN-γ. selleckchem.com

| Compound | Inhibitory Effect on TNF-α Production | Inhibitory Effect on IL-6 Production | Inhibitory Effect on IL-1β Production |

|---|---|---|---|

| c6 (N-(3-methylbenzoyl) derivative) | Potent Inhibition | Potent Inhibition | Potent Inhibition |

| c10 (N-(2-chlorobenzoyl) derivative) | Potent Inhibition | Potent Inhibition | Potent Inhibition |

Anticancer Activity and Cell Proliferation Inhibition

The anticancer potential of trifluoromethyl-piperidine analogues and related structures has been evaluated against various human cancer cell lines. These compounds often exert their effects through cytotoxicity, leading to the inhibition of cell proliferation and the induction of apoptosis.

Numerous studies have documented the cytotoxic effects of compounds containing trifluoromethyl and piperidine (B6355638) moieties. For example, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were evaluated for their anticancer activities against prostate cancer (PC3) and cervical cancer (HeLa) cell lines, with some compounds showing significant inhibitory effects. researchgate.net Similarly, isoxazole-piperidine-1,2,3-triazole hybrids have demonstrated promising activity against lung carcinoma (A549) and HeLa cells. The incorporation of the trifluoromethyl group is often linked to enhanced anticancer activity, potentially due to its ability to increase lipophilicity and alter electronic effects. nih.gov

| Compound Type | A549 (Lung) | HeLa (Cervical) | PC3 (Prostate) | Reference |

|---|---|---|---|---|

| Isoxazole-piperidine-1,2,3-triazole (Compound 4c) | 5.4±0.4 | 4.1±0.3 | - | |

| Isoxazole-piperidine-1,2,3-triazole (Compound 4f) | 6.5±0.5 | 5.8±0.4 | - | |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine (Representative Compound) | - | IC50 values reported | IC50 values reported | researchgate.net |

| β-pinene-based thiazole (B1198619) derivative | - | Cytotoxic activity demonstrated | - | dmed.org.ua |

| Fluorinated aminophenylhydrazine (Compound 6) | 0.64 | - | - | nih.gov |

Antimicrobial Efficacy Against Microbial Strains

Analogues featuring the trifluoromethyl-piperidine scaffold have been investigated for their ability to inhibit the growth of various pathogenic microbes, including bacteria and fungi. The introduction of a trifluoromethyl group can enhance the antimicrobial potency of a molecule. nih.gov

Derivatives such as N-(trifluoromethyl)phenyl substituted pyrazoles have shown potent activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL. nih.gov Other piperidine derivatives have also demonstrated broad-spectrum antimicrobial activity. For instance, certain 2,6-dipiperidino-1,4-dihalogenobenzenes inhibited the growth of both Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (Yersinia enterocolitica, Escherichia coli) bacteria, as well as the yeast-like fungus Candida albicans, with MIC values ranging from 32 to 512 µg/mL. nih.gov

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted phenyl pyrazole (B372694) (Compound 13) | MRSA | 3.12 | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzene (Compound 3) | S. aureus ATCC 25923 | 32 | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzene (Compound 3) | E. coli ATCC 11230 | 64 | nih.gov |

| 2,6-dipiperidino-1,4-dihalogenobenzene (Compound 3) | C. albicans | 128 | nih.gov |

Anti-inflammatory Properties and Inhibition of Inflammatory Pathways (e.g., COX-2, TBK1/IKKε)

The anti-inflammatory effects of this compound analogues are often mediated through the inhibition of key enzymes and signaling proteins in inflammatory pathways. Cyclooxygenase-2 (COX-2) and the kinases TBK1/IKKε are significant targets.

COX-2 is an enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation. nih.gov Several compounds containing trifluoromethyl and piperidine-like structures have been identified as potent and selective COX-2 inhibitors. For example, a series of 3-(2-trifluoromethyl-3-aryl-4H-chromen-4-yl)-1H-indoles were developed as COX-2 inhibitors, with the most potent compound exhibiting an IC50 value of 51.7 nM against human recombinant COX-2. nih.gov These compounds were also shown to suppress the NF-κB pathway, a central regulator of inflammation. nih.gov

TBK1 and IKKε are critical kinases in the signaling pathways that lead to the production of type I interferons and other inflammatory mediators. nih.govdomainex.co.uk Small molecule inhibitors targeting these kinases can effectively block these inflammatory responses. nih.gov Dual inhibitors of TBK1/IKKε have been developed with high potency, showing IC50 values in the low nanomolar range. selleckchem.commedchemexpress.com

| Compound Type | Target | IC50 | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl-chromen-yl)-1H-indole (Compound 5-25) | COX-2 | 51.7 nM | nih.gov |

| Oxindole Derivative (Compound 4e) | COX-2 | 2.35 µM | nih.gov |

| Patented Dual Inhibitor | TBK1 | <100 nM | medchemexpress.com |

| Patented Dual Inhibitor | IKKε | <100 nM | medchemexpress.com |

| Dual Inhibitor (Compound 1) | TBK1 | 1.0 nM | selleckchem.com |

| Dual Inhibitor (Compound 1) | IKKε | 5.6 nM | selleckchem.com |

Analgesic Effects and Modulation of Pain Pathways

The modulation of pain is a complex process involving both peripheral and central nervous system pathways. nih.gov Descending pain modulatory circuits, originating from brain regions like the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM), can inhibit nociceptive signals at the spinal cord level. nih.govtmc.edu

Analogues containing the trifluoromethyl-phenyl-piperidine or similar pharmacophores have shown potential as analgesic agents. Studies on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives revealed that these compounds can depress both peripherally and centrally mediated pain. researchgate.net Another related compound, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one (LPP1), was shown to elevate nociceptive thresholds in a model of diabetic neuropathic pain. researchgate.net The analgesic effects of some anti-inflammatory compounds are linked to their inhibition of COX-2, which reduces the production of pain-sensitizing prostaglandins. For instance, potent COX-2 inhibitors have demonstrated efficacy in rodent models of pain. nih.gov The mechanisms often involve interaction with endogenous systems, such as the opioid system, although some compounds may act via opioid-independent pathways. researchgate.netphysio-pedia.com

Characterization of Opioid-Independent Pain Relieving Mechanisms

While the piperidine ring is a core component of many potent opioid analgesics, there is growing interest in developing piperidine-based therapeutics that alleviate pain through mechanisms independent of the opioid system to avoid the significant side effects associated with opioid receptor agonists, such as respiratory depression and addiction. Research into analogues of this compound and related structures has begun to uncover such opioid-independent pathways.

Studies on certain 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues have demonstrated that these compounds can produce significant analgesic effects that are not mediated by opioid receptors. The pain-relieving properties of these compounds were observed even in the presence of naloxone, a competitive opioid receptor antagonist, indicating that their mechanism of action is indeed independent of the opioid system. researchgate.net This suggests that the analgesic activity may arise from modulation of other pain-related targets.

Furthermore, research into other classes of piperidine derivatives has identified compounds with potent analgesic activity devoid of opioid receptor affinity. For instance, a series of 3-[(4-aryl-1-piperazinyl)alkyl]oxazolo[4,5-b]pyridin-2(3H)-ones were found to be highly active in mouse models of pain without interacting with opioid receptors. mdpi.com Although not direct analogues of this compound, these findings support the principle that the piperidine scaffold can be tailored to achieve non-opioid analgesia. The precise molecular targets for these opioid-independent mechanisms are still under investigation but may include ion channels, enzymes, or other receptors involved in nociceptive signaling pathways.

Enzyme Inhibition Studies and Inhibitory Mechanism Elucidation

The this compound scaffold and its derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases, from inflammation to viral infections and bacterial persistence.

TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are key regulators of inflammatory signaling pathways, and their inhibition is a promising strategy for the treatment of autoimmune diseases and certain cancers. While specific studies on this compound analogues as TBK1/IKKε inhibitors are not extensively documented in publicly available literature, the broader class of piperidine-containing molecules has been explored for this activity. For example, certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and selective inhibitors of Protein Kinase B (Akt), which is in the same AGC kinase family as TBK1 and IKKε. nih.gov The general structure of these compounds, featuring a substituted piperidine ring, suggests that similar scaffolds could be adapted to target TBK1 and IKKε. The design of such inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase, with substituents on the piperidine ring playing a crucial role in achieving potency and selectivity.

The 3C-like protease (3CLpro) of SARS-CoV is an essential enzyme for viral replication, making it a prime target for antiviral drug development. The search for inhibitors has included a wide range of chemical scaffolds. Peptidomimetic inhibitors incorporating a trifluoromethyl ketone have been investigated for their ability to inhibit SARS-CoV 3CLpro. nih.gov The electrophilic nature of the trifluoromethyl ketone facilitates covalent modification of the catalytic cysteine residue in the enzyme's active site.

While direct studies on this compound analogues are limited, related piperidine-containing structures have shown promise. For instance, piperidine-4-carboxamides have demonstrated inhibitory activity against several human coronaviruses, including SARS-CoV-2, at low micromolar concentrations. researchgate.net The development of non-covalent inhibitors is also an active area of research, with various heterocyclic compounds being explored for their ability to bind to the active site of 3CLpro.

Mycobacterial ATP synthase is a critical enzyme for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis, particularly under the hypoxic conditions found within granulomas. The 4-aminopiperidine (B84694) scaffold has been investigated for its potential to inhibit the growth of M. tuberculosis. In a study exploring this series, a compound with a norbornenylmethyl substituent at the N-1 position and an N-benzyl-N-phenethylamine group at the C-4 position of the piperidine ring was identified as the most active, with a minimum inhibitory concentration (MIC) of 10 μM against M. tuberculosis. nih.gov

While this study did not specifically confirm ATP synthase as the target, other research has validated this enzyme as a druggable target for piperidine-containing molecules. The development of diarylquinolines, which include a substituted quinoline (B57606) ring system, has led to potent inhibitors of mycobacterial ATP synthase. These compounds bind to the F0 subunit of the enzyme, disrupting the proton motive force and leading to cell death. Although structurally distinct from this compound, these findings highlight the potential for nitrogen-containing heterocyclic compounds to effectively inhibit this essential mycobacterial enzyme.

Stereoisomeric Impact on Biological Activity and Selectivity

The presence of chiral centers in the this compound scaffold means that it can exist as multiple stereoisomers. It is a well-established principle in pharmacology that different enantiomers and diastereomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is due to the three-dimensional nature of drug-target interactions, where a precise spatial arrangement of functional groups is often required for optimal binding.

For piperidine derivatives, the stereochemistry at substituted positions on the ring can profoundly influence their interaction with biological targets. For example, in a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives, the specific stereochemical configuration was found to be a critical determinant of their antibacterial, antifungal, and anthelmintic activities. nih.gov

Computational Chemistry and Cheminformatics in the Study of 3 Trifluoromethyl Piperidin 4 Amine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is frequently used to predict the binding mode and affinity of small molecules, such as 3-(Trifluoromethyl)piperidin-4-amine, to the binding site of a protein target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on a function that estimates the binding energy.

In the context of this compound, docking simulations can elucidate how the trifluoromethyl group, the piperidine (B6355638) ring, and the amine group contribute to binding. For instance, studies on similar piperidine-containing molecules have demonstrated their ability to form key interactions, such as hydrogen bonds and hydrophobic contacts, with the active sites of various enzymes. nih.govnih.gov Docking studies on novel 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives against the Plasmodium falciparum dihydrofolate reductase (pDHFR) receptor showed that the ligand's pose within the binding site was crucial for its activity. ugm.ac.id Similarly, docking simulations of piperidine/oxindole derivatives against VEGFR-2 revealed key hydrogen bonding interactions with residues like Cys919 and Asp1046. nih.gov

For this compound, the amine group could act as a hydrogen bond donor or acceptor, while the trifluoromethyl group could engage in favorable hydrophobic or multipolar interactions. The piperidine ring provides a rigid scaffold that orients these functional groups in a specific three-dimensional arrangement. Docking studies would allow researchers to generate hypotheses about potential biological targets and guide the design of more potent analogs.

Below is a table summarizing representative findings from docking studies on related heterocyclic compounds, illustrating the type of data generated.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Piperidine/Oxindole Derivatives | VEGFR-2 | Cys919, Glu885, Asp1046 | Not specified |

| 1,3,5-Triazine Derivatives | Pf-DHFR-TS | Arg122, Ser120, Phe58 | -32.76 to -123.81 |

| 4-[(Quinolin-4-yl)amino]benzamide Derivatives | Influenza Virus (H1N1) | Not specified | < -5.00 |

| Piperidin-4-one Imine Derivatives | SARS-CoV-2 Main Protease | Not specified | Not specified |

This table is illustrative and compiles data from various studies on related compound classes to demonstrate the output of molecular docking simulations. nih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. ijnrd.org The fundamental principle is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. fiveable.memdpi.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. ijnrd.org

To build a QSAR model for analogs of this compound, a dataset of compounds with varying substituents on the piperidine ring or amine would be required, along with their experimentally measured biological activities against a specific target. A wide range of molecular descriptors would then be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Electronic descriptors: Related to the electron distribution (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Steric descriptors: Describing the size and shape of the molecule (e.g., molecular weight, van der Waals volume).

Hydrophobic descriptors: Quantifying the lipophilicity (e.g., LogP).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates a subset of these descriptors with the observed activity. fiveable.me For example, a QSAR study on aryl alkanol piperazine (B1678402) derivatives identified descriptors like the highest occupied molecular orbital (HOMO) energy and dipole moment as being influential for their activity. nih.gov

A hypothetical QSAR equation for a series of this compound analogs might look like: log(1/IC50) = a(LogP) - b(HOMO) + c*(Molecular_Volume) + d Where 'a', 'b', 'c', and 'd' are constants derived from the statistical analysis. Such a model could reveal, for example, that increasing lipophilicity (LogP) and molecular volume while decreasing the HOMO energy enhances the biological activity.

| Descriptor Type | Example Descriptor | Property Quantified |

| Hydrophobic | LogP | Lipophilicity / Water-octanol partitioning |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching |

Pharmacophore Modeling and Ligand-Based Virtual Screening

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. Pharmacophore modeling can be used to identify common features in a set of active molecules (ligand-based) or to extract key interaction points from a ligand-protein complex (structure-based). researchgate.net

For this compound, a pharmacophore model could be developed based on its structure and potential interactions. Key features might include:

A positive ionizable feature corresponding to the protonated amine group.

A hydrogen bond donor feature from the N-H of the amine.

A hydrophobic feature represented by the trifluoromethyl group and parts of the piperidine ring.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the spatial arrangement of these features. nih.gov This process, known as virtual screening, is a powerful and efficient method for identifying novel chemical scaffolds that are likely to be active against the target of interest. This approach allows for the rapid filtering of millions of compounds to a manageable number for experimental testing.

| Pharmacophoric Feature | Potential Origin in this compound |

| Hydrogen Bond Donor | Primary amine (-NH2) |

| Hydrogen Bond Acceptor | Nitrogen atom of the amine |

| Positive Ionizable Center | Protonated primary amine (-NH3+) |

| Hydrophobic Center | Trifluoromethyl group (-CF3), piperidine ring |

Molecular Dynamics Simulations for Conformational Landscape and Protein-Ligand Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the conformational changes and stability of the system. researchgate.net

For this compound, MD simulations can be applied in two main ways:

Conformational Analysis: Simulating the compound in a solvent (e.g., water) can reveal its preferred low-energy conformations. This is crucial as the bioactive conformation that binds to a target may not be the global minimum energy structure. Understanding the conformational landscape is vital for interpreting structure-activity relationships.

Protein-Ligand Complex Stability: After docking this compound into a target's active site, an MD simulation of the complex can be performed. nih.gov By analyzing the trajectory, one can assess the stability of the binding pose. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein backbone, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key interactions like hydrogen bonds over the simulation time. researchgate.net A stable complex with low RMSD values and consistent hydrogen bonding would suggest a favorable binding mode.

MD simulations provide a more realistic and rigorous assessment of ligand binding than docking alone and are critical for validating and refining the results of virtual screening and docking experiments. nih.gov

Density Functional Theory (DFT) Investigations of Electronic Structure and Tautomerism

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is a powerful tool for calculating a wide range of molecular properties with high accuracy. nih.govacs.org

For this compound, DFT calculations can provide detailed insights into:

Optimized Geometry: Determining the most stable 3D structure by finding the geometry with the lowest electronic energy. This provides precise bond lengths, bond angles, and dihedral angles. acs.org

Electronic Properties: Calculating properties like the distribution of electron density, molecular electrostatic potential (MESP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can aid in the structural characterization of the compound. nih.gov

Tautomerism: Investigating the relative energies and stability of different tautomeric forms. While less common for a simple amine, in more complex derivatives, tautomerism (e.g., enol-imine vs. keto-amine forms) can be a critical factor in receptor binding, and DFT can accurately predict the predominant form. nih.gov

For example, DFT calculations on related trifluoromethyl-containing compounds have been used to confirm experimental data and analyze noncovalent interactions. nih.govacs.org Applying DFT to this compound would provide a fundamental understanding of its intrinsic electronic and structural properties, which underpin its interactions with biological systems.

| Calculated Property | Significance |

| Optimized Geometry (Bond lengths, angles) | Provides the most stable 3D conformation. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MESP) | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |

| Partial Atomic Charges | Quantifies the charge distribution across the molecule. |

Application of Fragment-Based Drug Discovery (FBDD) Principles

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by screening small, low-complexity molecules, known as fragments, for weak binding to a biological target. frontiersin.org These fragments typically adhere to the "Rule of Three" (Ro3): molecular weight ≤ 300 Da, number of hydrogen bond donors ≤ 3, number of hydrogen bond acceptors ≤ 3, and LogP ≤ 3. frontiersin.org Once a fragment hit is identified and its binding mode is determined (usually by X-ray crystallography or NMR), it is then optimized and grown into a more potent, lead-like molecule. researchgate.netdtu.dk

This compound is an excellent candidate for inclusion in a fragment library. Its molecular weight is well within the Ro3 limit, and its structure possesses a high degree of three-dimensionality (3D character), a desirable trait for fragments as it allows for better exploration of protein binding pockets. researchgate.net The fluorination of piperidines has been shown to be a valuable strategy in FBDD, as the fluorine atoms can lower the basicity (pKa) of the piperidine nitrogen, which may reduce off-target effects such as hERG channel affinity. nih.gov

As a fragment, this compound offers several advantages:

3D Scaffold: The piperidine ring provides a non-flat scaffold.

Defined Vectors for Growth: The amine group and potentially the piperidine nitrogen provide clear points for chemical elaboration to grow the fragment into a larger molecule.

Useful Physicochemical Properties: The trifluoromethyl group can enhance binding affinity, metabolic stability, and cell permeability.

Screening this fragment against a panel of therapeutic targets could identify initial hits, which could then be developed into novel drug candidates through structure-guided optimization.

| "Rule of Three" (Ro3) Parameter | Value for this compound | Compliance |

| Molecular Weight | ~168.16 g/mol | Yes (≤ 300) |

| Hydrogen Bond Donors | 2 (from -NH2) | Yes (≤ 3) |

| Hydrogen Bond Acceptors | 1 (N in -NH2) | Yes (≤ 3) |

| cLogP | ~0.5 | Yes (≤ 3) |

Advanced Analytical Methodologies for the Characterization of 3 Trifluoromethyl Piperidin 4 Amine

Comprehensive Spectroscopic Characterization (High-Resolution Mass Spectrometry, Multi-Nuclear NMR, FT-IR, UV-Vis Spectroscopy)

Spectroscopic techniques are indispensable for the structural confirmation of 3-(Trifluoromethyl)piperidin-4-amine, each providing unique and complementary information.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS can unequivocally confirm the molecular formula of the compound, C₆H₁₁F₃N₂. This technique is also invaluable for identifying impurities and degradation products by analyzing their exact masses.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional and two-dimensional NMR experiments is utilized.

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the amine group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would allow for the assignment of each proton to its specific position within the molecule.

¹³C NMR (Carbon-13 NMR): This experiment identifies all unique carbon atoms in the molecule. The piperidine ring carbons, and importantly, the carbon of the trifluoromethyl group, would each give rise to a characteristic signal. The chemical shift of the carbon attached to the trifluoromethyl group would be significantly influenced by the strong electron-withdrawing nature of the fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial technique. It provides a direct and highly sensitive method to observe the fluorine atoms. For a CF₃ group, a single signal is typically observed, and its chemical shift provides information about the electronic environment of the trifluoromethyl group. Coupling between the fluorine atoms and adjacent protons (¹H-¹⁹F coupling) can also be observed, providing further structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching vibrations of the primary amine and the secondary amine within the piperidine ring.

C-H stretching vibrations of the aliphatic piperidine ring.

C-F stretching vibrations of the trifluoromethyl group, which are typically strong and appear in a characteristic region of the spectrum.

N-H bending vibrations.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For a saturated heterocyclic amine like this compound, which lacks extensive chromophores, the UV-Vis spectrum is expected to show minimal absorption in the 200-800 nm range. Any significant absorption could indicate the presence of aromatic impurities.

| Spectroscopic Technique | Information Obtained | Expected Observations for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Accurate mass corresponding to the molecular formula C₆H₁₁F₃N₂. |

| ¹H NMR | Number, environment, and connectivity of protons. | Distinct signals for piperidine ring protons and amine protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Number and type of carbon atoms. | Signals for each of the unique carbons in the piperidine ring and the trifluoromethyl group. |

| ¹⁹F NMR | Presence and environment of fluorine atoms. | A characteristic singlet for the CF₃ group. |

| FT-IR Spectroscopy | Identification of functional groups. | Absorption bands for N-H, C-H, and C-F bonds. |

| UV-Vis Spectroscopy | Electronic transitions and presence of chromophores. | Likely no significant absorption in the 200-800 nm range. |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral Liquid Chromatography, Gas Chromatography)

Chromatographic methods are essential for assessing the purity of this compound and for separating its stereoisomers.

Purity Assessment: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed to determine the chemical purity of a sample. These techniques separate the target compound from any impurities, and the relative peak areas in the resulting chromatogram can be used to quantify the purity. For a polar and basic compound like this compound, reverse-phase HPLC with a suitable C18 column and an appropriate mobile phase (often containing a buffer and an organic modifier) would be a common choice. For GC analysis, derivatization of the amine groups may be necessary to improve volatility and peak shape, thus preventing tailing which is common for amines.

Enantiomeric Excess Determination: Since this compound possesses two chiral centers (at the C3 and C4 positions of the piperidine ring), it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is the primary method for separating and quantifying these stereoisomers to determine the enantiomeric excess (ee) and diastereomeric ratio (dr).

Chiral Liquid Chromatography: This is the most widely used technique for enantiomeric separation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amines, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) are often effective. In some cases, pre-column derivatization with a chiral or achiral reagent can enhance the separation and detection of the enantiomers. For instance, a method developed for the related compound piperidin-3-amine (B1201142) involves derivatization with p-toluenesulfonyl chloride followed by separation on a Chiralpak AD-H column.

Chiral Gas Chromatography: This technique can also be used for enantiomeric separation, particularly for volatile compounds. It employs a capillary column coated with a chiral stationary phase. As with standard GC, derivatization of the amine may be required to improve its chromatographic properties.

| Chromatographic Technique | Application | Key Considerations for this compound |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | Reverse-phase chromatography with a C18 column. Mobile phase may require buffering. |

| Gas Chromatography (GC) | Purity assessment. | Derivatization of the amine groups is often necessary to improve peak shape and volatility. |

| Chiral Liquid Chromatography | Enantiomeric excess and diastereomeric ratio determination. | Use of a chiral stationary phase (e.g., polysaccharide-based). Pre-column derivatization can be beneficial. |

| Chiral Gas Chromatography | Enantiomeric excess and diastereomeric ratio determination. | Requires a chiral capillary column and likely derivatization of the analyte. |

X-ray Crystallography for Precise Structural Elucidation and Conformational Analysis

An X-ray diffraction analysis would reveal:

Unambiguous confirmation of the molecular structure: This includes the connectivity of all atoms and the stereochemical configuration at the chiral centers.

Detailed bond lengths, bond angles, and torsion angles: This data provides insight into the geometry of the molecule.

Conformational analysis: The piperidine ring typically adopts a chair conformation. X-ray crystallography would definitively show the preferred conformation and the orientation (axial or equatorial) of the trifluoromethyl and amine substituents. Studies on other fluorinated piperidines have shown that the presence and position of fluorine substituents can significantly influence the conformational preferences of the ring.

Development of Methods for Trace Analysis in Complex Matrices

The ability to detect and quantify trace amounts of this compound in complex matrices such as biological fluids (e.g., plasma, urine) or environmental samples is crucial for pharmacokinetic, metabolic, and environmental fate studies. The development of such methods typically involves a combination of efficient sample preparation and highly sensitive analytical instrumentation.

Sample Preparation: The goal of sample preparation is to isolate the analyte from the complex matrix and concentrate it. Common techniques include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.